5-Chloro-2-(ethylthio)aniline hydrochloride

Catalog No.
S8114055
CAS No.
1048664-15-8
M.F
C8H11Cl2NS
M. Wt
224.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-(ethylthio)aniline hydrochloride

CAS Number

1048664-15-8

Product Name

5-Chloro-2-(ethylthio)aniline hydrochloride

IUPAC Name

5-chloro-2-ethylsulfanylaniline;hydrochloride

Molecular Formula

C8H11Cl2NS

Molecular Weight

224.15 g/mol

InChI

InChI=1S/C8H10ClNS.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5H,2,10H2,1H3;1H

InChI Key

XGKFCRFZVDOTOG-UHFFFAOYSA-N

SMILES

CCSC1=C(C=C(C=C1)Cl)N.Cl

Canonical SMILES

CCSC1=C(C=C(C=C1)Cl)N.Cl

5-Chloro-2-(ethylthio)aniline hydrochloride is a chemical compound with the molecular formula C8H11Cl2NSC_8H_{11}Cl_2NS and a molecular weight of approximately 224.15 g/mol. It is characterized by the presence of a chloro group at the 5-position and an ethylthio group at the 2-position of the aniline structure. This compound is typically encountered as a hydrochloride salt, enhancing its solubility in water and making it suitable for various applications in research and industry.

The reactivity of 5-chloro-2-(ethylthio)aniline hydrochloride can be attributed to its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the aniline moiety can undergo electrophilic aromatic substitution. Additionally, the ethylthio group may also engage in various chemical transformations, such as oxidation to form sulfoxides or sulfones.

The synthesis of 5-chloro-2-(ethylthio)aniline hydrochloride typically involves several steps:

  • Starting Materials: The synthesis begins with 5-chloroaniline, which serves as the base structure.
  • Ethylthio Group Introduction: The ethylthio group can be introduced through a reaction with ethylthiol in the presence of a suitable catalyst or activating agent.
  • Formation of Hydrochloride Salt: The final step involves reacting the free base with hydrochloric acid to form the hydrochloride salt.

This multi-step synthesis allows for the selective introduction of functional groups while maintaining the integrity of the aniline structure.

5-Chloro-2-(ethylthio)aniline hydrochloride is primarily used in research settings, particularly in organic synthesis and medicinal chemistry. Its unique structure makes it a valuable intermediate for developing new pharmaceuticals or agrochemicals. Additionally, it may be used in dye manufacturing due to its ability to form colored compounds when reacted with various agents.

Interaction studies involving 5-chloro-2-(ethylthio)aniline hydrochloride are essential for understanding its potential biological effects and mechanisms of action. Research into similar compounds suggests that interactions with enzymes or receptors could lead to significant pharmacological effects. Further studies are needed to elucidate specific interactions and their implications for drug development.

Several compounds share structural similarities with 5-chloro-2-(ethylthio)aniline hydrochloride, including:

  • 5-Chloro-2-(methylthio)aniline: Contains a methylthio group instead of an ethylthio group; often exhibits similar reactivity.
  • 5-Chloro-2-methylaniline: Lacks the sulfur-containing substituent; primarily used in dye synthesis.
  • 4-Chloroaniline: A simpler structure without additional substituents; widely studied for its biological properties.
Compound NameMolecular FormulaUnique Features
5-Chloro-2-(ethylthio)anilineC8H11Cl2NSC_8H_{11}Cl_2NSEthylthio group enhances solubility
5-Chloro-2-(methylthio)anilineC7H8ClNSC_7H_8ClNSMethylthio group may alter biological activity
5-Chloro-2-methylanilineC7H8ClNC_7H_8ClNLacks sulfur; simpler reactivity profile
4-ChloroanilineC6H6ClNC_6H_6ClNCommonly studied; lacks ethyl or methyl groups

This table highlights how 5-chloro-2-(ethylthio)aniline hydrochloride is unique due to its ethylthio substituent, which may influence both its chemical reactivity and biological activity compared to other similar compounds.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

222.9989259 g/mol

Monoisotopic Mass

222.9989259 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

Explore Compound Types